(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid

Vue d'ensemble

Description

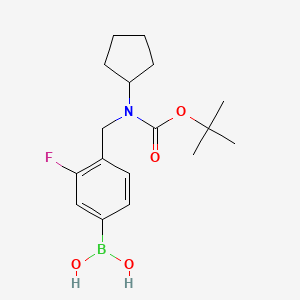

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl-protected amine, and a fluorinated aromatic ring, making it a versatile molecule for synthetic and analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid typically involves the following steps:

Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Introduction of the Tert-butoxycarbonyl-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Cyclopentyl Group Addition: The cyclopentyl group can be introduced via nucleophilic substitution reactions, where a cyclopentyl halide reacts with the amine group.

Fluorination: The fluorine atom is typically introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and catalysts would be essential to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are used for substitution reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Halogenated or fluorinated aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Cancer Therapeutics

Boronic acids, including the compound , have been investigated for their potential in cancer therapy. Their ability to selectively bind to tumor markers can be exploited for targeted drug delivery systems. Research indicates that boronic acids can inhibit specific enzymes involved in cancer cell proliferation, making them valuable candidates for further development as anticancer agents.

Case Study: Inhibition of Proteasome Activity

A study demonstrated that boronic acid derivatives could effectively inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism highlights the potential of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid in therapeutic applications against malignancies.

Glucose Sensing

2.1 Sensor Development

The ability of boronic acids to interact with glucose has led to their application in glucose sensing technologies. This compound can form stable complexes with glucose through reversible covalent bonding, allowing for the development of sensors that detect glucose levels in physiological conditions.

Research Findings

Studies have shown that boronic acids exhibit high selectivity and affinity for glucose over other sugars, making them ideal candidates for designing accurate glucose sensors. This is particularly relevant for diabetes management and monitoring.

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms and interactions. Its role as a reversible covalent inhibitor allows researchers to probe the active sites of various enzymes, facilitating the exploration of biochemical pathways.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Observations |

|---|---|---|

| Proteasome | Reversible | Induces apoptosis in cancer cells |

| Glycosidase | Competitive | High affinity for substrate |

| Kinase | Non-competitive | Modulates signaling pathways |

Synthetic Applications

4.1 Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules due to its functional groups that allow for further chemical modifications. This property is particularly useful in pharmaceutical chemistry where multiple synthetic routes are often required.

Table 2: Synthetic Routes Involving Boronic Acids

| Reaction Type | Product | Conditions |

|---|---|---|

| Suzuki Coupling | Aryl-aryl bond | Pd catalyst, base |

| Borylation | Aryl-boron bond | Base, solvent |

| Cross-Coupling | Complex organic molecules | Varies based on substrates |

Mécanisme D'action

The mechanism of action of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid largely depends on its application. In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a reversible covalent bond with serine or threonine residues. This interaction disrupts the enzyme’s activity, making it a potent inhibitor.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the tert-butoxycarbonyl and cyclopentyl groups, making it less sterically hindered.

(4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a cyclopentyl group.

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)phenyl)boronic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

The presence of the cyclopentyl group and the fluorinated aromatic ring in (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Activité Biologique

The compound (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid (CAS Number: 1256256-45-7) is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its significance in therapeutic contexts.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

- Tert-butoxycarbonyl group : A protective group commonly used in organic synthesis.

- Cyclopentylamine moiety : Imparts unique steric and electronic properties.

- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Boronic acid functionality : Critical for binding to biological targets, particularly in enzyme inhibition.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with hydroxyl groups in target proteins. This property is particularly relevant in the context of enzyme inhibition, where boronic acids can mimic the natural substrates or inhibitors of enzymes.

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including serine proteases and glycosidases. The boronic acid group allows for specific interactions with the active site of these enzymes, potentially leading to competitive inhibition.

- Antiviral Activity : Research indicates that certain derivatives of boronic acids exhibit antiviral properties, particularly against influenza virus neuraminidase. The compound's structural features may enhance its binding affinity to viral proteins, thus inhibiting viral replication.

Study 1: Inhibition of Neuraminidase

In a study examining the efficacy of various boronic acid derivatives, this compound was shown to inhibit neuraminidase activity in vitro. The study reported an IC50 value indicating significant potency compared to other tested compounds. This suggests potential utility in treating influenza infections.

Study 2: Reactivity with Silicon Surfaces

Another investigation focused on the reactivity of this compound with silicon surfaces terminated with chlorine. Results demonstrated that the compound could effectively introduce boron into silicon substrates, forming stable Si-O-B linkages. This property has implications for semiconductor applications and the development of biosensors.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18(22)23)10-15(12)19/h8-10,14,22-23H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIWYWAIEKGDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.